
7-Methylcumarin
Übersicht
Beschreibung
7-Methylcumarin ist ein Derivat von Cumarin, einer natürlich vorkommenden Verbindung, die in vielen Pflanzen vorkommt. Es zeichnet sich durch einen Benzolring aus, der mit einem α-Pyronring verschmolzen ist, wobei sich eine Methylgruppe an der 7. Position befindet. Diese Verbindung ist bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.
Wissenschaftliche Forschungsanwendungen
7-Methylcumarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird in der Untersuchung von Enzymaktivitäten und als Marker für zelluläre Prozesse verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Seine antioxidative Aktivität wird beispielsweise auf seine Fähigkeit zurückgeführt, freie Radikale abzufangen und oxidativen Stress zu hemmen. Es kann auch mit Enzymen wie Cytochrom P450 interagieren und verschiedene Stoffwechselwege beeinflussen .
Ähnliche Verbindungen:
Cumarin: Die Stammverbindung mit einer ähnlichen Struktur, aber ohne die Methylgruppe an der 7. Position.
7-Hydroxycumarin: Ein hydroxyliertes Derivat mit unterschiedlichen chemischen Eigenschaften.
4-Methylcumarin: Ein methyliertes Derivat mit der Methylgruppe an der 4. Position
Einzigartigkeit: this compound ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fluoreszenzeigenschaften und seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, machen es zu einer wertvollen Verbindung in der Forschung und in industriellen Anwendungen .
Wirkmechanismus
Target of Action
7-Methylcoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together . It has been found to have strong hepatoprotective activity .
Mode of Action
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . This suggests that 7-Methylcoumarin may interact with its targets through similar mechanisms.
Biochemical Pathways
Coumarins, including 7-Methylcoumarin, are involved in various biochemical pathways. They are known to be metabolized in plants and undergo a conjugation reaction catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Pharmacokinetics
The metabolism of coumarins in general involves the addition of a glucuronic acid molecule to form a more water-soluble compound, which is readily excreted from the body in urine . This suggests that 7-Methylcoumarin may have similar ADME properties.
Result of Action
Coumarins are known to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders . They also play a key role in fluorescent labeling of biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Methylcoumarin. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The polymer-based host and the target species interact to induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor environmental changes .
Biochemische Analyse
Biochemical Properties
7-Methylcoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves UDP-glucuronosyltransferases, which catalyze the conjugation of 7-Methylcoumarin with glucuronic acid, enhancing its solubility and facilitating its excretion . Additionally, 7-Methylcoumarin can act as a fluorescent probe, binding to specific proteins and enzymes, thereby aiding in the detection and analysis of these biomolecules .
Cellular Effects
7-Methylcoumarin exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Methylcoumarin can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Moreover, it can affect the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation . These effects highlight the potential of 7-Methylcoumarin as a therapeutic agent in treating diseases associated with dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of 7-Methylcoumarin involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, inhibiting or activating their activity. For example, 7-Methylcoumarin has been shown to inhibit the activity of myosin light chain kinase, leading to changes in cellular contractility and motility . Additionally, it can interact with transcription factors, influencing gene expression and cellular responses . These molecular interactions underpin the diverse biological activities of 7-Methylcoumarin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methylcoumarin can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 7-Methylcoumarin is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species . Long-term exposure to 7-Methylcoumarin has been associated with alterations in cellular metabolism and gene expression, indicating its potential for sustained biological effects .
Dosage Effects in Animal Models
The effects of 7-Methylcoumarin vary with different dosages in animal models. At low doses, 7-Methylcoumarin has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage of 7-Methylcoumarin for therapeutic applications.
Metabolic Pathways
7-Methylcoumarin is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves its hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The metabolic pathways of 7-Methylcoumarin play a crucial role in determining its pharmacokinetics and biological activity.
Transport and Distribution
The transport and distribution of 7-Methylcoumarin within cells and tissues are mediated by specific transporters and binding proteins. For instance, 7-Methylcoumarin can be transported across cell membranes by organic anion transporters, influencing its cellular uptake and distribution . Additionally, binding proteins, such as albumin, can facilitate the systemic distribution of 7-Methylcoumarin, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7-Methylcoumarin is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 7-Methylcoumarin within these compartments can influence its interactions with biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 7-Methylcumarin erfolgt typischerweise über die Pechmann-Kondensationsreaktion. Diese Reaktion wird durchgeführt, indem Resorcin mit Ethylacetoacetat in Gegenwart eines starken Säurekatalysators wie Schwefelsäure umgesetzt wird. Die Reaktionsbedingungen beinhalten in der Regel das Erhitzen des Gemisches auf etwa 100 °C unter Rückfluss .
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Synthese von this compound durch den Einsatz von kontinuierlichen Fließreaktoren skaliert werden. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und können größere Volumina an Reaktanten verarbeiten. Die Verwendung von grünen Lösungsmitteln und Katalysatoren wird ebenfalls untersucht, um den Prozess umweltfreundlicher zu gestalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Methylcumarin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann Hydroxylgruppen an bestimmten Positionen am Cumarinring einführen.
Reduktion: Diese Reaktion kann die Carbonylgruppe zu einer Hydroxylgruppe reduzieren.
Substitution: Diese Reaktion kann verschiedene Substituenten an verschiedenen Positionen am Cumarinring einführen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte, reduzierte und substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
Coumarin: The parent compound with a similar structure but without the methyl group at the 7th position.
7-Hydroxycoumarin: A hydroxylated derivative with different chemical properties.
4-Methylcoumarin: A methylated derivative with the methyl group at the 4th position
Uniqueness: 7-Methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorescence properties and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHXRDUXNVEIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062424 | |
| Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445-83-2 | |
| Record name | 7-Methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN83T03QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 7-Methylcoumarin exhibit any specific biological activity?
A1: Yes, research suggests that 7-Methylcoumarin exhibits several biological activities. For example, it demonstrates potential as an antimitotic agent, inhibiting cell proliferation in Allium sativum promeristem. [] Additionally, it shows promise as a pigmentation stimulator by increasing melanin synthesis in B16F10 murine melanoma cells. []
Q2: How does 7-Methylcoumarin affect melanin synthesis?
A2: 6-Methylcoumarin, a closely related analog, has been shown to increase melanin synthesis by affecting several signaling pathways in B16F10 cells. It increases p38, JNK, and PKA phosphorylation while decreasing phosphorylated ERK, Akt, and CREB expressions. It also activates GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels. [] While 7-Methylcoumarin wasn't specifically studied in this context, its structural similarity to 6-Methylcoumarin suggests a potential for similar effects on melanogenesis.
Q3: Does 7-Methylcoumarin interact with cytochrome P450 enzymes?
A3: Yes, 7-Methylcoumarin is a high-affinity inhibitor of cytochrome P450 2A5 (CYP2A5), a key enzyme involved in the metabolism of various compounds, including the carcinogen aflatoxin B1. []
Q4: Can 7-Methylcoumarin's inhibition of CYP2A5 be used therapeutically?
A4: Potentially. Studies have shown that 7-Methylcoumarin and other high-affinity CYP2A5 inhibitors can block the toxicity of aflatoxin B1 in recombinant yeast expressing the enzyme. This suggests that CYP2A5 inhibitors like 7-Methylcoumarin could be explored for their potential in mitigating aflatoxin B1-induced toxicity. []
Q5: What is the molecular formula and weight of 7-Methylcoumarin?
A5: The molecular formula of 7-Methylcoumarin is C10H8O2, and its molecular weight is 160.17 g/mol.
Q6: Are there any spectroscopic studies on 7-Methylcoumarin?
A6: Yes, several studies have investigated the spectroscopic properties of 7-Methylcoumarin. Vibrational (FT-IR and FT-Raman) and NMR spectroscopic analyses, along with quantum chemical investigations, have been conducted to understand its structural features. [, ]
Q7: Have computational methods been applied to study 7-Methylcoumarin?
A9: Yes, computational chemistry and modeling techniques have been employed. Molecular docking and dynamics simulations were used to analyze the binding interactions of 7-Methylcoumarin within the active sites of CYP2A enzymes. [] Additionally, DFT calculations were used to correlate its molecular structure with its potential corrosion inhibition properties. []
Q8: How do structural modifications of 7-Methylcoumarin affect its biological activity?
A10: Research indicates that structural changes significantly influence its activity. For instance, the presence of a lactone ring, as seen in 5- or 6-position substituted gamma- and delta-lactones, dramatically increases the inhibitory potency towards mouse CYP2A5 compared to human CYP2A6. Conversely, removing the lactone ring reduces this difference in inhibitory activity. [] This suggests that the lactone moiety plays a crucial role in its interaction with CYP2A5.
Q9: Are there other structural modifications that affect its activity?
A11: Yes, the position of substituents on the coumarin scaffold influences its sensitizing capacity. Coumarins with a catecholic disubstitution in the benzene ring, such as esculetin and 4-methylesculetin, display a higher sensitizing potential compared to 7-Methylcoumarin, which lacks this substitution pattern. This difference is attributed to the ability of catecholic coumarins to form ortho-quinones under oxidizing conditions, potentially leading to allergic reactions. []
Q10: What is known about the stability and formulation of 7-Methylcoumarin?
A12: While specific stability data is limited in the provided research, its incorporation into cosmetic products suggests some stability under typical cosmetic formulation conditions. [] Further studies are needed to determine its stability profile under various environmental conditions and to develop optimal formulations for enhanced stability, solubility, and bioavailability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



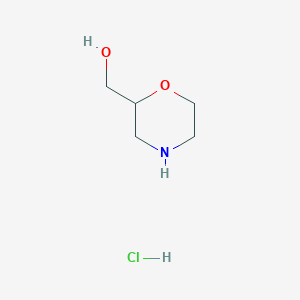
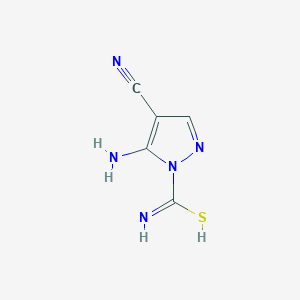
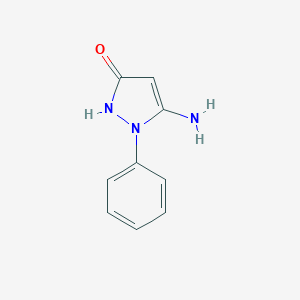
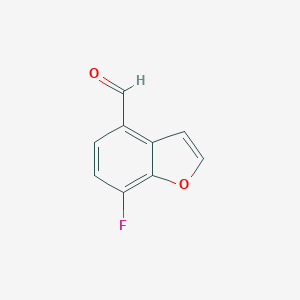
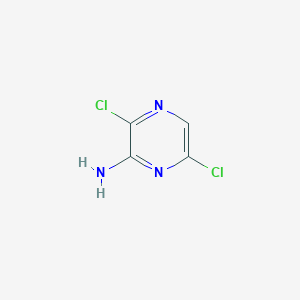

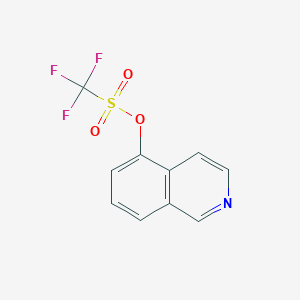
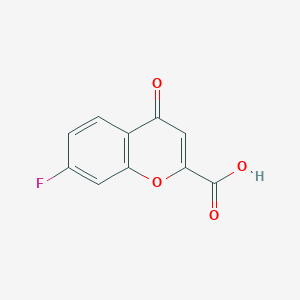
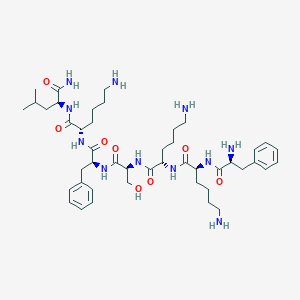
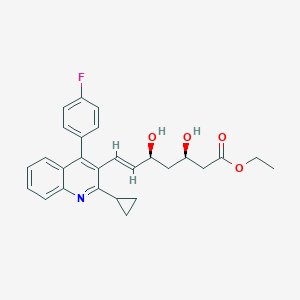
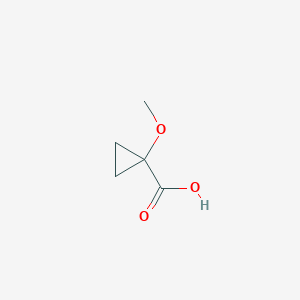
![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)

